N-[(2-bromophenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-[(2-Bromophenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone-based acetamide derivative. Its structure comprises a thienopyrimidinone core substituted with a propyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 2-bromobenzyl group.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2S2/c1-2-8-22-17(24)16-14(7-9-25-16)21-18(22)26-11-15(23)20-10-12-5-3-4-6-13(12)19/h3-7,9H,2,8,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTJNKBZTMLPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized by heating thiophene-2-carboxamides in formic acid.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the bromophenyl derivative with an appropriate acetamide precursor under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromophenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the thienopyrimidine core and the acetamide linkage.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromophenyl group can yield a variety of substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It can be used as a probe to study various biological processes and pathways, especially those involving thienopyrimidine derivatives.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- The target compound distinguishes itself with a 2-bromobenzyl group , which may enhance lipophilicity and influence receptor binding compared to trifluoromethyl or chlorophenyl analogues .
- The methoxybenzyl-substituted compound introduces additional steric bulk and electronic effects, which could alter pharmacokinetic properties like solubility.
Enzyme Inhibition Profiles
- IWP2 (N-(6-methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide): A structurally related thienopyrimidinone derivative reported as a WNT secretion inhibitor .
- Compounds from Brazilian Journal of Pharmaceutical Sciences : Acetamide derivatives with indole-oxadiazole motifs (e.g., 8t, 8u) showed α-glucosidase and lipoxygenase (LOX) inhibition , highlighting the role of sulfanyl-acetamide linkages in enzyme interaction.
Structural-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : The 2-bromophenyl group in the target compound may enhance binding affinity to hydrophobic enzyme pockets compared to the electron-donating methoxy group in .
Biological Activity
N-[(2-bromophenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₂S₂ |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 1252856-75-9 |
Preliminary studies suggest that the compound may exert its biological effects through inhibition of specific enzymes or pathways involved in disease processes. It is hypothesized to interact with biological targets similar to other thieno[3,2-d]pyrimidine derivatives, which have shown promise in inhibiting various kinases and enzymes related to cancer and inflammation.
Anticancer Activity
Research has indicated that thieno[3,2-d]pyrimidine derivatives possess significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Case Study : A study on a related compound showed a 70% reduction in cell viability at a concentration of 10 µM in MCF-7 breast cancer cells after 48 hours of treatment .
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
- In vitro Analysis : Experiments have shown that thieno[3,2-d]pyrimidine derivatives can reduce the levels of TNF-alpha and IL-6 in activated macrophages .
- Animal Models : In a rat model of acute inflammation, administration of similar compounds resulted in a significant decrease in paw edema compared to controls .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily hepatic |
| Excretion | Renal |
Toxicological Profile
The safety profile of the compound has been evaluated in preliminary toxicological studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
